molecular formula C27H31NO11 B136383 表柔比星醇 CAS No. 76155-56-1

表柔比星醇

货号 B136383
CAS 编号: 76155-56-1
分子量: 545.5 g/mol
InChI 键: NKZRZOVSJNSBFR-QXAZHNFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epirubicinol is a chemotherapeutic agent belonging to the anthracycline drug class . It is used for treating several tumors .


Synthesis Analysis

Epirubicinol acts by suppressing the DNA and RNA synthesis by intercalating between their base pair . It is metabolized by the liver and primarily eliminated in the bile .


Molecular Structure Analysis

The molecular formula of Epirubicinol is C27H31NO11 . The molecular weight is 545.5 g/mol . The IUPAC name is (7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .


Chemical Reactions Analysis

Epirubicinol, like doxorubicin, exerts its antitumor effects by interference with the synthesis and function of DNA . It is most active during the S phase of the cell cycle .


Physical And Chemical Properties Analysis

Epirubicinol has a molecular weight of 545.5 g/mol . The molecular formula is C27H31NO11 . The IUPAC name is (7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .

科学研究应用

Treatment of Sepsis and Septic Shock

Epirubicin is being evaluated for its potential use in treating sepsis and septic shock. A study titled “Epirubicin for the Treatment of Sepsis and Septic Shock (EPOS-1)” is recruiting patients to assess the efficacy of Epirubicin in intensive care units .

Breast Cancer Management

It has been extensively evaluated as an effective management option for metastatic breast cancer and as adjuvant therapy in patients with early-stage breast cancer .

Thermogelling and Bioadhesive Formulations

Epirubicin has been studied for its use in thermogelling and bioadhesive formulations, which could offer new ways to deliver the drug to cancer cells .

Nanoparticle Formulation (NC-6300)

A novel nanoparticle formulation of Epirubicin, known as NC-6300, is being developed. This formulation has a pH-sensitive linker that allows for selective tumor accumulation .

Pharmacokinetics Studies

Research has been conducted on the pharmacokinetics of Epirubicin, which is crucial for understanding its distribution and efficacy in the body .

Adjuvant Treatment in Axillary-node Positive Breast Cancer

Epirubicin Hydrochloride for Injection has been evaluated in combination with cyclophosphamide and fluorouracil for the adjuvant treatment of patients with axillary-node positive breast cancer .

Comparative Chemotherapy Trials

It has been compared with doxorubicin in prospective randomized phase III trials to assess its effectiveness as part of combination chemotherapy regimens .

Non-muscle Invasive Bladder Cancer (NMIBC) Clinical Trials

A Phase 3 clinical trial is underway to evaluate the safety and efficacy of Epirubicin hydrochloride as a treatment for intermediate-risk non-muscle invasive bladder cancer patients .

Epirubicin for the Treatment of Sepsis and Septic Shock (EPOS-1) Epirubicin | Drugs & Aging Evaluation of Epirubicin in Thermogelling and Bioadhesive Formulations NC-6300: A Phase 1b Dose Escalation Trial Multiple-dose pharmacokinetics of epirubicin Epirubicin Hydrochloride for Injection - FDA Epirubicin Comparative Chemotherapy Trials - Springer A Phase 3 Study to Evaluate the Safety and Efficacy - ClinicalTrials.gov

未来方向

Epirubicinol delivery in nanosystems has been an interesting strategy to overcome these limitations and improve the safety and efficacy of EPI . Analytical methods have been used to understand and characterize these nanosystems, including spectrophotometric, spectrofluorimetric, and chromatography .

属性

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZRZOVSJNSBFR-QXAZHNFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epirubicinol

CAS RN

76155-56-1
Record name 13-Dihydro-4'-epidoxorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076155561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPIRUBICINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZM874P44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epirubicinol
Reactant of Route 2
Epirubicinol
Reactant of Route 3
Epirubicinol
Reactant of Route 4
Epirubicinol
Reactant of Route 5
Epirubicinol
Reactant of Route 6
Epirubicinol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。